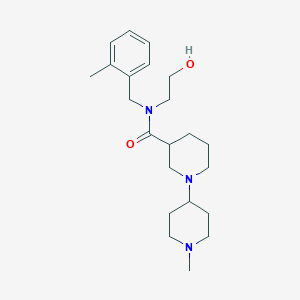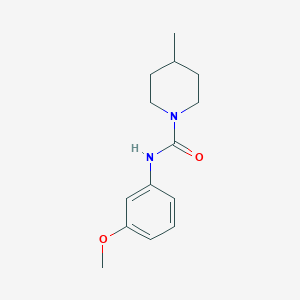
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as HEHBM, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by binding to specific receptors in the central nervous system, which are involved in the regulation of pain and inflammation. Furthermore, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of pain and inflammation. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to increase the levels of endogenous opioids, which are natural painkillers produced by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for specific receptors. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential toxicity of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide at high doses must also be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for the research on N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. One possible direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another possible direction is the investigation of the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in combination with other therapeutic agents for the treatment of pain and inflammation-related disorders. Furthermore, the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide as an anti-cancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-methyl-4-piperidone with 2-methylbenzylamine, followed by the addition of ethylene glycol and the subsequent reaction with phosgene. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications as a therapeutic agent. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-18-6-3-4-7-19(18)16-25(14-15-26)22(27)20-8-5-11-24(17-20)21-9-12-23(2)13-10-21/h3-4,6-7,20-21,26H,5,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAMFHFNVNICQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)C(=O)C2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B5378827.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5378831.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)

![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![6-cyano-N-methyl-N-[(3-methyl-2-thienyl)methyl]nicotinamide](/img/structure/B5378858.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5378866.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)

![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)